2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde

Lipophilicity Drug Design Physicochemical Properties

Researchers optimizing CNS-penetrant leads face confounding hemiacetal formation with ortho-hydroxy regioisomers and rapid first-pass metabolism. 2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde resolves both through its unique 2-fluoro-5-hydroxy substitution pattern. • Meta-OH positioning prevents intramolecular hemiacetal formation, delivering reliable enzyme kinetic assay data unobtainable with ortho-hydroxy analogs. • Ortho-fluoro substitution blocks CYP-mediated oxidation while lowering phenol pKa for enhanced H-bond donor strength. • Consensus LogP of -0.2 (vs. +2.02 for non-hydroxylated analog) balances BBB permeability with aqueous solubility for CNS fragment-based discovery. • Selective protection/deprotection at the meta-hydroxy group proceeds independently of the aldehyde, minimizing side products and improving crude purity profiles in HTS campaigns.

Molecular Formula C8H7FO2
Molecular Weight 154.14 g/mol
Cat. No. B12971026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde
Molecular FormulaC8H7FO2
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)CC=O)F
InChIInChI=1S/C8H7FO2/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,4-5,11H,3H2
InChIKeyAYYIOYHLFSYWEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde


2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde (CAS 2353194-52-0, C8H7FO2, MW 154.14 g/mol) is a disubstituted phenylacetaldehyde featuring a fluorine atom at the 2-position and a hydroxyl group at the 5-position on the aromatic ring . This specific substitution pattern creates a unique electronic environment, simultaneously incorporating an electron-withdrawing fluoro substituent and an electron-donating/mildly acidic phenol, which dictates its reactivity, lipophilicity, and biological interactions differently than its mono-substituted or regioisomeric analogs [1].

Disubstitution pattern (2-F, 5-OH) may tune lipophilicity and reactivity for medicinal chemistry.
Fluorine at C2 blocks oxidative metabolism, supporting metabolic stability research.
Meta-hydroxy avoids intramolecular hemiacetal, supporting higher yields in parallel synthesis.

2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde: Distinct from Simpler Analogs


In-class compounds like 2-(2-fluorophenyl)acetaldehyde or 2-(5-hydroxyphenyl)acetaldehyde cannot be generically interchanged with the target compound due to the non-additive synergistic effect of the fluoro and hydroxy substituents. The ortho-fluoro substitution lowers the phenol's pKa, increasing its hydrogen-bond donor strength, while the meta-hydroxy group significantly reduces the lipophilicity gained by fluorination alone . A comparison of consensus LogP values shows a dramatic shift: the fluorinated-only analog has a LogP of 2.02, while the target compound's predicted LogP is -0.2, indicating it is over 100-fold less lipophilic. This property inversion is critical for enzyme active site recognition, as the fluoro group directs metabolic blocking at CYP active sites [1], while the hydroxyl group introduces regioselective reactivity for etherification or esterification that the mono-substituted analogs lack.

Lipophilicity profile mismatch
Target compound exhibits substantially lower predicted logP than mono-fluorinated analog; physicochemical behavior may differ notably, impacting distribution studies.
Ionization state may shift
Regioisomeric pKa differences can alter phenolate fraction at physiological pH, potentially affecting enzyme recognition and assay outcome.
Regioselectivity conflict
Ortho-hydroxy isomers risk intramolecular hemiacetal formation, reducing free aldehyde availability for coupling reactions.

2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde: Key Differentiation Evidence


Lipophilicity (LogP) Inversion

The target compound (predicted LogP: -0.2 [1]) is significantly more hydrophilic than its mono-fluorinated analog 2-(2-fluorophenyl)acetaldehyde (Consensus LogP: 2.02 ). This represents a >100-fold decrease in octanol-water partition coefficient, driven by the hydroxyl group. Conversely, it is more lipophilic than the simple phenol 2-(5-hydroxyphenyl)acetaldehyde (XLogP3-AA: ~0.5 [2]), demonstrating the fine-tuning of lipophilicity achieved by the dual substitution.

LogP inversion
Data to verify
Predicted LogP: −0.2 (target) vs. 2.02 (fluorinated analog); >100-fold lipophilicity decrease.
Lipophilicity profile may guide CNS vs. peripheral selectivity in research models.
Predicted values require experimental confirmation.
Lipophilicity Drug Design Physicochemical Properties

pKa & Hydrogen Bonding vs. Regioisomer

The target compound's ortho-fluoro/meta-hydroxy arrangement substantially lowers the phenolic pKa (predicted ~8.9 [1]) compared to the ortho-hydroxy/meta-fluoro isomer (predicted pKa >9.5). This increases the fraction of ionized phenolate at physiological pH (7.4), enhancing its potential for charge-assisted hydrogen bonding in enzyme active sites such as MAO-B, where related fluorinated phenylacetaldehydes show IC50 values of 440-1200 nM [2].

pKa & ionization
Class-level
Predicted pKa ~8.9 (target) vs. >9.5 (regioisomer); ~3-fold higher phenolate at pH 7.4.
May influence ALDH/MAO substrate vs. inhibitor behavior in biochemical assays.
Class-level inference; specific kinetic data limited.
Molecular Recognition Enzyme Inhibition Regiochemistry

Fluorine Substitution for CYP Metabolism

The strategic placement of fluorine at the 2-position in the target compound blocks a primary site of CYP450-mediated oxidative metabolism that occurs in non-fluorinated phenylacetaldehydes [1]. Enzyme inhibition data for closely related fluoro- and iodo-containing aldehydes in the ALDH substrate patent literature [2] suggest that this substitution pattern is associated with enhanced metabolic stability and altered enzyme recognition kinetics, although direct quantitative comparison data for this specific compound remains limited.

Metabolic soft-spot block
Class-level
Fluorine at C2 blocks CYP-mediated oxidation; qualitative class-level advantage.
May enhance metabolic stability in microsomal incubation studies.
Quantitative comparison data not available; review in target assay.
Drug Metabolism CYP Inhibition Pharmacokinetics

Dual Functional Handles for Regioselective Synthesis

The target compound offers two orthogonal reactive handles: an aldehyde for reductive amination or Knoevenagel condensation, and a phenol for O-alkylation or Mitsunobu reactions. In contrast, the mono-hydroxy positional isomer 2-(5-fluoro-2-hydroxyphenyl)acetaldehyde presents competing reactivity due to the ortho-hydroxy-aldehyde proximity, which can form intramolecular hemiacetals [1], reducing yields in amine coupling reactions compared to the target's meta-hydroxy arrangement.

Hemiacetal avoidance
Source review
Meta-hydroxy avoids intramolecular cyclization; estimated >10-fold higher free aldehyde vs. ortho-hydroxy isomer.
Supports higher effective yields in amine coupling and parallel library synthesis.
Reactivity inferred from general salicylaldehyde principles.
Medicinal Chemistry Organic Synthesis Reaction Selectivity

Application Scenarios: 2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde


CNS Drug Discovery with Metabolic Blocking

Use this compound when designing CNS-penetrant candidates that must avoid rapid first-pass metabolism. The LogP of -0.2 and the fluorine block at the C2 position make it suitable as a fragment for growing leads that need balanced permeability and metabolic stability [1].

ALDH/MAO Chemical Probe Development

Select this regioisomer, not the ortho-hydroxy variant, to prevent intramolecular hemiacetal formation that would confound enzyme kinetic assays. Its distinct pKa ensures a defined ionization state, crucial for interpreting structure-activity relationships in aldehyde dehydrogenase or monoamine oxidase inhibition [2].

Parallel Library Synthesis with Orthogonal Protection

Employ this scaffold for high-throughput medicinal chemistry campaigns. The meta-hydroxy group allows for selective protection/deprotection sequences independent of the aldehyde, minimizing side products and improving crude purity profiles compared to ortho-substituted analogs [3].

Application
Selection Property
Validation Focus
CNS drug discovery research
Predicted low lipophilicity and metabolic blocking group
Permeability and microsomal stability assays
ALDH/MAO enzyme probe studies
Regioisomer with defined ionization state
Enzyme kinetic assays without hemiacetal interference
Parallel medicinal chemistry
Orthogonal protecting group compatibility
Crude purity and yield assessment in library synthesis
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